8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one
Overview
Description
8-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound with the molecular formula C12H10BrNO It is a derivative of carbazole, a tricyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazol-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
Substitution: Formation of various substituted carbazole derivatives.
Oxidation: Formation of oxidized carbazole derivatives.
Reduction: Formation of reduced carbazole derivatives.
Scientific Research Applications
8-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in organic electronics and optoelectronic devices due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbazole core play crucial roles in its binding affinity and specificity. The exact pathways involved can vary, but they generally include interactions with cellular proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazol-1-one: Lacks the bromine atom, which can significantly alter its reactivity and applications.
8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
8-Iodo-2,3,4,9-tetrahydro-1H-carbazol-1-one:
Uniqueness
8-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and can influence its electronic properties. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
8-bromo-2,3,4,9-tetrahydrocarbazol-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-9-5-1-3-7-8-4-2-6-10(15)12(8)14-11(7)9/h1,3,5,14H,2,4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGZZTGHQHATDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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